(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one
CAS No.:
Cat. No.: VC13463824
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C10H20N2O2/c1-8(11)10(13)12-6-4-3-5-9(12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-,9?/m0/s1 |
| Standard InChI Key | HLUQYDXJLLJZAV-IENPIDJESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCCC1COC)N |
| SMILES | CC(C(=O)N1CCCCC1COC)N |
| Canonical SMILES | CC(C(=O)N1CCCCC1COC)N |
Introduction
(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one is a synthetic organic compound belonging to the class of amino ketones. It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an amino-propanone backbone. This compound has potential applications in medicinal chemistry, particularly as a precursor or intermediate in drug synthesis.
Synthesis and Characterization
The synthesis of (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves multi-step organic reactions:
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Piperidine Functionalization:
The piperidine ring is first substituted with a methoxymethyl group via alkylation reactions. -
Amino-Propanone Addition:
The amino-propanone moiety is introduced through reductive amination or condensation reactions involving a ketone precursor. -
Chirality Control:
Enantioselective synthesis methods, such as using chiral catalysts or starting materials, ensure the (S)-configuration.
Characterization techniques include:
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NMR Spectroscopy: To confirm molecular structure and stereochemistry.
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Mass Spectrometry: For molecular weight determination.
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IR Spectroscopy: To identify functional groups like amines, ketones, and ethers.
Biological and Chemical Applications
(S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one has potential applications in:
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Drug Development:
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It may serve as an intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its piperidine scaffold.
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Piperidine derivatives are known for their activity in modulating neurotransmitter systems.
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Chemical Research:
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The compound can be used to study structure-activity relationships (SAR) in medicinal chemistry.
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Chiral Catalysis:
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Its stereochemical properties make it useful in asymmetric synthesis processes.
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Safety and Handling
As with most synthetic organic compounds, proper safety protocols must be followed:
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Toxicity: Limited data is available; handle with caution.
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Storage: Store in a cool, dry place away from oxidizing agents.
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Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats during handling.
Research Findings and Future Directions
Research on compounds like (S)-2-Amino-1-(2-methoxymethyl-piperidin-1-yl)-propan-1-one highlights their potential as building blocks for therapeutic agents. Future studies could focus on:
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Exploring its pharmacological activity against specific targets such as enzymes or receptors.
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Developing derivatives with enhanced solubility and bioavailability.
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Investigating its role in asymmetric catalysis for industrial applications.
This compound exemplifies the versatility of amino ketones in modern organic and medicinal chemistry.
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